Coluracetam

Vue d'ensemble

Description

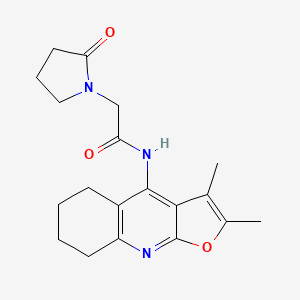

Coluracetam, également connu sous son nom chimique N-(2,3-diméthyl-5,6,7,8-tétrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxo-1-pyrrolidinyl)acétamide, est un membre de la famille des composés nootropes racetam. Initialement développé par Mitsubishi Tanabe Pharma Corporation pour le traitement de la maladie d'Alzheimer, il a depuis été exploré pour ses avantages potentiels dans l'amélioration des fonctions cognitives, de la mémoire et de l'humeur .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Coluracetam est synthétisé par un processus en plusieurs étapes impliquant la réaction de la 2,3-diméthyl-5,6,7,8-tétrahydrofuro[2,3-b]quinoline avec le 2-oxo-1-pyrrolidineacetamide. Les étapes clés incluent :

Formation du noyau quinoline : Cela implique des réactions de cyclisation dans des conditions contrôlées.

Attachement du groupe pyrrolidinyl : Cette étape nécessite généralement l'utilisation de réactifs de couplage et de catalyseurs pour assurer un rendement et une pureté élevés.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et le respect des normes réglementaires. Les considérations clés incluent :

Échelle de réaction : S'assurer que les réactions peuvent être mises à l'échelle sans perte de rendement ou de pureté.

Purification : Utiliser des techniques telles que la cristallisation et la chromatographie pour obtenir les niveaux de pureté souhaités.

Analyse Des Réactions Chimiques

Types de réactions : Coluracetam subit diverses réactions chimiques, notamment :

Oxydation : Cela peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, ce qui peut améliorer ou diminuer ses propriétés nootropes.

Réactifs et conditions communs :

Agents oxydants : Tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Agents réducteurs : Y compris le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Catalyseurs : Souvent utilisés dans les réactions de substitution pour augmenter les vitesses de réaction et les rendements.

Produits principaux : Les principaux produits de ces réactions sont des formes modifiées de this compound, qui peuvent avoir des propriétés pharmacologiques différentes. Ces dérivés sont souvent étudiés pour comprendre les relations structure-activité.

4. Applications de recherche scientifique

This compound a été étudié pour diverses applications de recherche scientifique :

Chimie : Étudié pour sa structure chimique unique et son potentiel à former de nouveaux dérivés.

Biologie : Exploré pour ses effets sur les systèmes de neurotransmetteurs, en particulier l'acétylcholine.

Médecine : Étudié pour son potentiel à traiter les troubles cognitifs, la dépression et l'anxiété.

Industrie : Utilisé dans le développement de compléments nootropes visant à améliorer les fonctions cognitives et l'humeur.

5. Mécanisme d'action

This compound améliore principalement l'absorption de la choline à haute affinité (HACU), qui est l'étape limitante dans la synthèse de l'acétylcholine, un neurotransmetteur crucial pour l'apprentissage et la mémoire . En augmentant la disponibilité de la choline, this compound stimule la production d'acétylcholine, améliorant ainsi les fonctions cognitives. Il module également le système de régulation du transporteur de choline, conduisant à des effets procognitifs durables .

Composés similaires :

Piracetam : Le premier nootrope racetam, connu pour ses effets améliorateurs des fonctions cognitives.

Aniracetam : Un autre racetam aux avantages anxiolytiques et cognitifs.

Oxiracetam : Connu pour ses effets stimulants et son amélioration des fonctions cognitives.

Unicité de this compound : this compound est unique en raison de son mécanisme spécifique d'amélioration de l'absorption de la choline à haute affinité, qui n'est pas observé dans d'autres racetams. Cette action distincte le rend particulièrement efficace pour améliorer la mémoire et l'apprentissage dans les conditions où la fonction cholinergique est compromise .

Applications De Recherche Scientifique

Cognitive Disorders

Coluracetam has been explored in various clinical settings for its effects on cognitive disorders:

- Alzheimer’s Disease: Initial studies focused on its potential to improve cognitive function in Alzheimer’s patients. While promising results were observed in animal models regarding memory restoration, human trials yielded inconclusive results .

- Depression and Anxiety: this compound was investigated in phase II clinical trials for major depressive disorder and anxiety. Although these studies were ultimately discontinued due to failure to meet endpoints, preliminary findings suggested potential anxiolytic effects without impacting serotonin levels .

Case Studies

Several case studies have documented the effects of this compound on cognitive enhancement:

- Visual Perception and Reasoning: A study assessed the impact of this compound on visual perception and abstract reasoning. Participants demonstrated improvements in analytical thinking and spatial orientation after administration .

- Memory Improvement in Impaired Subjects: Research involving rats with chemically induced memory deficits showed significant enhancements in working memory following this compound treatment over an eight-day period .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

| Study Focus | Key Findings | Population Studied |

|---|---|---|

| Alzheimer’s Disease | Increased acetylcholine levels; inconclusive human trial results | Animal models; human trials |

| Major Depression & Anxiety | Potential anxiolytic effects; discontinued phase II trials | Human subjects |

| Cognitive Enhancement | Improved visual perception, reasoning, and analytical thinking | Case study participants |

| Memory Restoration | Significant improvement in working memory in impaired rats | Animal models |

Mécanisme D'action

Coluracetam primarily enhances high-affinity choline uptake (HACU), which is the rate-limiting step in the synthesis of acetylcholine, a crucial neurotransmitter for learning and memory . By increasing the availability of choline, this compound boosts acetylcholine production, thereby enhancing cognitive functions. It also modulates the choline transporter regulation system, leading to long-lasting procognitive effects .

Comparaison Avec Des Composés Similaires

Piracetam: The first racetam nootropic, known for its cognitive-enhancing effects.

Aniracetam: Another racetam with anxiolytic and cognitive benefits.

Oxiracetam: Known for its stimulating effects and cognitive enhancement.

Uniqueness of Coluracetam: this compound is unique due to its specific mechanism of enhancing high-affinity choline uptake, which is not observed in other racetams. This distinct action makes it particularly effective in improving memory and learning in conditions where cholinergic function is compromised .

Activité Biologique

Coluracetam is a synthetic compound originally developed in Japan, primarily recognized for its role as a cognitive enhancer. It belongs to a class of drugs known as racetams and has garnered attention for its potential neuroprotective properties and effects on memory and learning. The compound acts primarily as a high-affinity choline uptake (HACU) enhancer, which is crucial for the synthesis of acetylcholine (ACh), a neurotransmitter associated with memory and cognitive function.

This compound's primary mechanism involves enhancing the uptake of choline in the brain, which is vital for ACh production. This is achieved through its interaction with the choline transporter (CHT1), leading to increased availability of choline for ACh synthesis. Research indicates that this compound may also modulate the efficiency of HACU, thereby enhancing synaptic ACh levels without directly affecting acetylcholinesterase (AChE) activity, which breaks down ACh in the synapse .

Key Mechanisms:

- High-Affinity Choline Uptake (HACU): this compound enhances HACU activity, facilitating greater choline availability for ACh synthesis .

- Neuroprotective Effects: It has been shown to reverse deficits in ACh levels in animal models, particularly in cases where ACh depletion occurs due to neurotoxic agents .

- Cognitive Enhancement: The compound has demonstrated improvements in various cognitive functions, including memory and learning, particularly in models with induced cognitive deficits .

Observational Studies

This compound has been tested in various animal models to assess its effects on cognitive function. In studies involving rats treated with AF64A (a neurotoxin that induces cholinergic deficits), this compound significantly reversed the decline in ACh levels and improved cognitive performance metrics such as spatial learning and memory retention .

Case Studies

A notable case study examined the effects of this compound on a 36-year-old male participant over three months. The participant reported improvements in visual perception, abstract reasoning, pattern recognition, and analytical thinking, although there was a slight decline in spatial orientation scores. Statistical analysis revealed no significant differences between pre- and post-test scores across most cognitive domains, suggesting that while subjective improvements were noted, they may not have been statistically robust .

Summary of Cognitive Effects from Case Study:

| Cognitive Domain | Pretest Score | Posttest Score | Change | Significance |

|---|---|---|---|---|

| Visual Perception | X | Y | +Δ | NS |

| Abstract Reasoning | X | Y | +Δ | NS |

| Pattern Recognition | X | Y | +Δ | NS |

| Spatial Orientation | X | Y - 5 | -5 | NS |

| Analytical Thinking | X | Y | +Δ | NS |

NS = Not Significant

Pharmacological Studies

Pharmacological studies have demonstrated that this compound enhances cognitive function through its action on the HACU system. In repeated administration studies, it was found that this compound could induce long-lasting pro-cognitive effects by modifying choline transporter regulation systems .

Neurochemical Effects

In rodent studies, administration of this compound resulted in:

Propriétés

IUPAC Name |

N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-11-12(2)25-19-17(11)18(13-6-3-4-7-14(13)20-19)21-15(23)10-22-9-5-8-16(22)24/h3-10H2,1-2H3,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPGQHXMUKWNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=NC3=C(CCCC3)C(=C12)NC(=O)CN4CCCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159386 | |

| Record name | Coluracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135463-81-9 | |

| Record name | Coluracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135463-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coluracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135463819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coluracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLURACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6FL6O5GR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.